Ammonium o-phenolsulfonate
Description
Ammonium o-phenolsulfonate (CAS: Not explicitly provided in evidence) is an ammonium salt derived from o-phenolsulfonic acid. Historically, sulfonate derivatives have been synthesized via sulfonation of phenolic compounds, as seen in the preparation of o-aminophenyl sulfates using sulfuric acid and subsequent ammonium neutralization . This compound likely shares applications in industrial processes, such as surfactants or intermediates in organic synthesis, given the functional group similarities to other sulfonates .
Properties
CAS No. |
61886-53-1 |
|---|---|
Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
azanium;2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.H3N/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3 |
InChI Key |
UAHUSJDFWAEKNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[NH4+] |
Other CAS No. |
130246-99-0 61886-53-1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Behavior
The sulfonate group (-SO₃⁻) acts as a strong acid (pKa ≈ 1–2), while the phenolic -OH remains weakly acidic (pKa ≈ 10). This dual acidity enables pH-dependent reactivity:
-
Protonation : Under acidic conditions (pH < 2), the sulfonate group protonates to -SO₃H, enhancing solubility in polar solvents .
-
Deprotonation : At pH > 10, the phenolic -OH deprotonates, forming a phenoxide ion that participates in nucleophilic reactions .
Coordination Chemistry
The sulfonate group coordinates with metal ions, forming stable complexes. For example:
-
Zinc Coordination : In battery electrolytes, the sulfonate group binds Zn²⁺ ions via oxygen atoms, reducing dendrite growth by stabilizing ion diffusion .
-
Hydrogen Bonding : The -SO₃⁻ group participates in hydrogen bonding with water, altering solvation structures in aqueous systems .
Table 2: Metal Coordination Properties
| Metal Ion | Coordination Site | Application | Source |
|---|---|---|---|
| Zn²⁺ | Sulfonate oxygen | Dendrite suppression in batteries | |
| Fe³⁺ | Phenolic oxygen | Corrosion inhibition |
Condensation Reactions
This compound undergoes condensation with aldehydes under basic conditions:
-
Formaldehyde Condensation : Reacts with formaldehyde (CH₂O) at 80–100°C to form methylol derivatives, which further crosslink into phenolic resins .
-
Bisulphite Addition : In the presence of NaHSO₃, methylol intermediates form sulfonated adducts, enhancing water solubility .
Reaction Pathway :
-
Methylolation :
-
Sulfonation :
Transesterification and Anhydride Formation
In organic synthesis, the compound reacts with carboxylic acid anhydrides:
-
Anhydride Exchange : Reacts with acetic anhydride ((CH₃CO)₂O) at 100–200°C to form acetylated derivatives .
-
Esterification : Sodium phenolsulfonate derivatives undergo transesterification with amido acids to yield sulfonated esters .
Example :
Oxidation and Stability
Comparison with Similar Compounds
Ammonium Sulfate (NH₄)₂SO₄
- Structure and Solubility: Ammonium sulfate features two ammonium ions and one sulfate ion (SO₄²⁻), differing from the mono-sulfonate group in Ammonium o-phenolsulfonate. It is highly water-soluble (70.6 g/100 mL at 20°C) .
- Applications: Primarily used as a nitrogen fertilizer due to its high solubility and stability . In contrast, this compound’s phenolic group may limit agricultural use but favor niche industrial applications (e.g., corrosion inhibition or dye synthesis).
- Safety: Ammonium sulfate is of low acute toxicity (LD₅₀ > 5,000 mg/kg in rats) but can release ammonia under alkaline conditions . This compound’s phenolic moiety may introduce additional toxicity concerns, though specific data is unavailable.
Ammonium Thiosulfate (NH₄)₂S₂O₃
- Structure and Reactivity: Contains a thiosulfate ion (S₂O₃²⁻), which decomposes to release sulfur. Unlike the sulfonate group in this compound, thiosulfate is a reducing agent .
- Applications: Used in agriculture to improve nitrogen use efficiency and sulfur availability. This compound’s applications are likely more specialized, such as in pharmaceuticals or surfactants.
o-Aminophenol-p-Sulfonamide and 2-Aminophenol-4-Sulfonic Acid
- Structural Similarities: Both compounds feature sulfonate/sulfonamide groups attached to aromatic rings. For example, 2-aminophenol-4-sulfonic acid has a sulfonic acid group at the para position relative to the amine .
- Functional Differences: Sulfonamides are often used in pharmaceuticals (e.g., antibiotics), while sulfonic acids serve as surfactants or catalysts. This compound’s ammonium counterion may enhance solubility for aqueous-phase reactions compared to the free acid form.
Quaternary Ammonium Compounds (e.g., Glycopyrronium)
- Charge and Bioactivity: Quaternary ammoniums (e.g., glycopyrronium) have permanent positive charges, enhancing membrane permeability and antimuscarinic activity . This compound, with a primary ammonium ion, may exhibit lower bioavailability but reduced cytotoxicity.
Ammonium Persulfate (NH₄)₂S₂O₈
- Reactivity: A strong oxidizer used in polymer initiation and etching. Its peroxydisulfate ion (S₂O₈²⁻) is highly reactive, unlike the sulfonate group in this compound .
- Safety: Ammonium persulfate is incompatible with reducing agents and metals, requiring stringent storage conditions . This compound’s stability is likely superior due to the absence of peroxydisulfate.
Data Tables
Table 1: Structural and Functional Comparison
*Inferred structure based on evidence.
Table 2: Reactivity and Stability
Research Findings and Gaps
- Antimicrobial Activity: Ammonium acetate and sulfate show concentration-dependent bacterial growth inhibition . This compound’s phenolic group may enhance antimicrobial properties, but data is lacking.
- Environmental Impact: Sulfates and ammonium contribute to marine aerosol formation . This compound’s environmental persistence remains unstudied.
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